molecular formula C26H25N3O5 B11499731 6-methoxy-1-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline

6-methoxy-1-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11499731
M. Wt: 459.5 g/mol
InChI Key: HKXBBAHARITPFJ-UHFFFAOYSA-N
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Description

6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions, including:

    Oxidation: Indole derivatives can be oxidized to form oxindoles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific substituents and reaction conditions employed .

Scientific Research Applications

6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar compounds to 6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE include other indole derivatives such as:

The uniqueness of 6-METHOXY-1-{3-METHOXY-4-[(4-NITROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

6-methoxy-1-[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C26H25N3O5/c1-32-19-8-9-22-21(14-19)20-11-12-27-25(26(20)28-22)17-5-10-23(24(13-17)33-2)34-15-16-3-6-18(7-4-16)29(30)31/h3-10,13-14,25,27-28H,11-12,15H2,1-2H3

InChI Key

HKXBBAHARITPFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])OC

Origin of Product

United States

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